N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a propan-2-yloxy group attached to the oxadiazole ring, along with a benzamide moiety
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable methoxy-substituted aromatic compound with an electrophilic reagent.
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Attachment of the Propan-2-yloxy Group: : The propan-2-yloxy group can be introduced through etherification reactions. This involves the reaction of an alcohol (propan-2-ol) with an appropriate leaving group (e.g., halide or tosylate) under basic conditions.
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Formation of the Benzamide Moiety: : The benzamide moiety can be synthesized through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride) under basic conditions.
Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can lead to the formation of alcohols or other reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other substituents through nucleophilic aromatic substitution reactions.
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of carboxylic acids and amines.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its diverse biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
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Materials Science: : Oxadiazole derivatives, including this compound, have been explored for their potential use in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
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Biological Research: : The compound has been used as a tool in biological research to study various biochemical pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can be compared with other similar oxadiazole derivatives, such as:
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : This compound has been studied for its antimicrobial and antiproliferative activities. It differs from the target compound in the presence of a thiazole ring and a chloroacetamide moiety.
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2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole: : This compound has shown potent antiproliferative activity against cancer cell lines. It differs from the target compound in the presence of a benzo[b]thiophene ring and a different substitution pattern on the oxadiazole ring.
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)25-16-10-6-14(7-11-16)19(23)20-18-17(21-26-22-18)13-4-8-15(24-3)9-5-13/h4-12H,1-3H3,(H,20,22,23) |
InChI Key |
AEOLAJNMTJDECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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